molecular formula C15H13ClN2O B2417751 2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone CAS No. 2195878-80-7

2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone

Cat. No.: B2417751
CAS No.: 2195878-80-7
M. Wt: 272.73
InChI Key: SCZICSOVNVBADG-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of a 2-chlorophenyl group attached to the ethanone moiety adds to its chemical diversity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzaldehyde with a suitable pyrrolo[3,4-b]pyridine derivative under acidic or basic conditions. This is followed by cyclization and oxidation steps to form the desired ethanone structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysts and intermediates for pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5H-pyrrolo[2,3-b]pyrazine
  • Pyrazolo[3,4-b]pyridin-6-one derivatives

Uniqueness

2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is unique due to its specific structural features, such as the combination of a chlorophenyl group and a pyrrolo[3,4-b]pyridine core

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-13-6-2-1-4-11(13)8-15(19)18-9-12-5-3-7-17-14(12)10-18/h1-7H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZICSOVNVBADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)CC3=CC=CC=C3Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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